2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid - 721407-67-6

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Catalog Number: EVT-2909510
CAS Number: 721407-67-6
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of Purine Nitrogen Atoms: This involves reacting a purine derivative with an alkyl halide or similar electrophile to introduce alkyl groups at various positions. [, , , ]
  • Substitution Reactions: These reactions involve replacing existing substituents on the purine ring with other desired groups. [, ]
  • Cyclization Reactions: Building the purine ring system from smaller precursors through reactions like condensation or cycloaddition. [, ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms and functional groups within the molecule. [, ]
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. [, ]
  • Infrared (IR) Spectroscopy: To identify functional groups based on their characteristic vibrations. []
Mechanism of Action
  • Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, such as kinases involved in cell signaling. [, , ]
  • Receptor Binding: Interacting with and modulating the activity of cellular receptors, such as adenosine receptors involved in various physiological processes. []
Applications
  • Medicinal Chemistry: Development of potential drugs for treating diseases like cancer [, ], heart failure [], and inflammatory disorders [].

1-[2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes

Compound Description: These compounds are a series of substituted pyrazole-4-carbaldehydes incorporating a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl moiety. [] The synthesis involved the cyclization of corresponding hydrazides. These compounds were designed and synthesized to explore their biological activity.

8-Thiosubstituted 1,3,7-Trimethylxanthine-based Oxazoles

Compound Description: This group of compounds features oxazole rings attached to an 8-thiosubstituted 1,3,7-trimethylxanthine core. [] The synthesis utilized Davidson synthesis conditions, reacting O-acylacyloins with ammonium acetate. These novel derivatives were predicted to exhibit a broad spectrum of biological activities.

4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-AFPB)

Compound Description: T-1-AFPB is a theobromine derivative designed to target vascular endothelial growth factor receptor 2 (VEGFR-2). [] It exhibits anticancer properties and inhibits VEGFR-2 with an IC50 of 69 nM.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: These compounds represent a series of 1,3-dimethylxanthine derivatives with a pyrazole ring at position 8. [] Synthesis involved reacting 8-bromotheophylline with arylalkyl or alkenyl halides, hydrazine hydrate, and substituted 2,4-dioxobutanoates. They exhibited notable antioxidant and anti-inflammatory properties.

Olomoucine Analogues (Purine-diones, Pyridopyrimidine-diones, and Thiazolo[2,3-f]purine-2,4-diones)

Compound Description: This study focused on synthesizing olomoucine analogues as potential anticancer agents. [] The synthesized compounds included various purine-diones, pyridopyrimidine-diones, and thiazolo[2,3-f]purine-2,4-diones, many of which showed good to excellent inhibition against the MCF-7 breast cancer cell line.

2-Propynylcyclohexyl-5'-N-ethylcarboxamidoadenosines

Compound Description: These are a series of novel adenosine A2A receptor agonists designed for their potential in inhibiting human neutrophil oxidative activity. [] They contain a 2-propynylcyclohexyl group linked to the N6 position of the adenosine.

3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-propionic acid (BG9928)

Compound Description: BG9928 is a high-affinity adenosine A1 antagonist undergoing clinical trials for treating congestive heart failure. [] This compound features a bicyclo[2.2.2]octane moiety connected to the purine core.

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: This compound was investigated for its potential in treating obesity, showing promising results in reducing weight gain in rats fed a high-fat diet. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Similar to Compound 1, Compound 2 was also investigated for its potential in treating obesity induced by a high-fat diet. [] It incorporates a quinoline moiety linked to a purine core.

Properties

CAS Number

721407-67-6

Product Name

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

IUPAC Name

2-(3,7-dibenzyl-2,6-dioxopurin-1-yl)acetic acid

Molecular Formula

C21H18N4O4

Molecular Weight

390.399

InChI

InChI=1S/C21H18N4O4/c26-17(27)13-25-20(28)18-19(22-14-23(18)11-15-7-3-1-4-8-15)24(21(25)29)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,26,27)

InChI Key

SBPCVHSIKOVVDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.